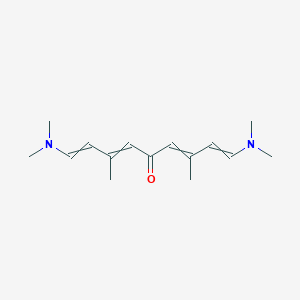
1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one is a symmetrical ketocyanine dye known for its unique optical properties. This compound is characterized by its ability to exhibit strong solvatochromic and acidochromic behaviors, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one typically involves the condensation of appropriate aldehydes or ketones with dimethylamine. One common method includes the reaction of furan-2-carboxaldehyde with ethyl 2-cyano-3-(1H-pyrrol-2-yl)-acrylate in the presence of a catalytic amount of p-toluenesulphonic acid (p-TSA) in dichloromethane, followed by refluxing for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can yield a variety of substituted derivatives .
Scientific Research Applications
1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one has several scientific research applications:
Biology: Investigated for its potential use as a fluorescent probe in biological systems.
Medicine: Explored for its potential therapeutic applications due to its unique electronic properties.
Industry: Utilized in the development of optical sensors and other photophysical applications.
Mechanism of Action
The mechanism of action of 1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one involves its ability to undergo intramolecular charge transfer (ICT). This process is influenced by the solvent polarity and the presence of hydrogen-bond donors or acceptors. The compound’s large dipole moment change during electronic transitions allows it to act as a micropolarity and viscosity reporter, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis-[3-(4-dimethylamino-phenyl)-allylidene-cyclopentanone (DPACP): Another ketocyanine dye with similar optical properties.
2,6-Bis-[3-(4-dimethylamino-phenyl)-allylidene-cyclohexanone (DPACH): Exhibits similar solvatochromic and acidochromic behaviors.
Uniqueness
1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one is unique due to its symmetrical structure and the presence of dimethylamino groups, which contribute to its strong solvatochromic and acidochromic properties. These characteristics make it particularly valuable for studying ICT processes and developing optical sensors .
Properties
CAS No. |
86093-86-9 |
|---|---|
Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1,9-bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one |
InChI |
InChI=1S/C15H24N2O/c1-13(7-9-16(3)4)11-15(18)12-14(2)8-10-17(5)6/h7-12H,1-6H3 |
InChI Key |
HZBXYWZMYSOJIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C=C(C)C=CN(C)C)C=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


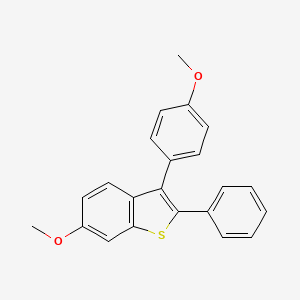

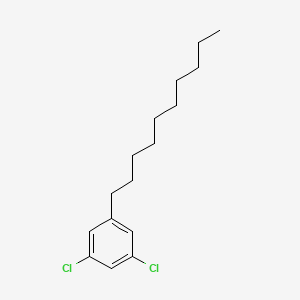

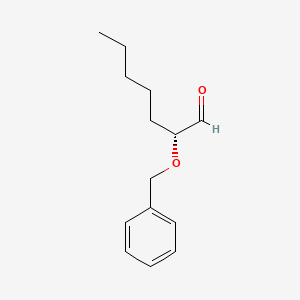

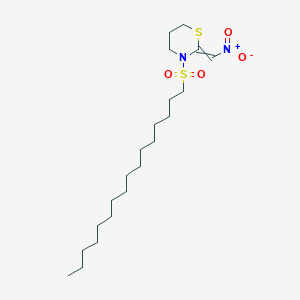



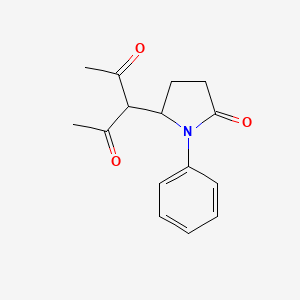
![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)
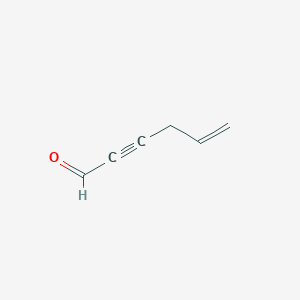
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
